(S)-1-(3,4-Dimethoxyphenyl)propan-2-OL

説明

Synthesis Analysis

The asymmetric synthesis of related neolignans, which can include derivatives of (S)-1-(3,4-Dimethoxyphenyl)propan-2-OL, typically involves key reactions such as asymmetric dihydroxylation. For instance, the natural neolignan (1R,2S)-2-(4′-allyl-2′,6′-dimethoxyphenoxyl)-1-(4″-hydroxy-3″,5″-dimethoxyphenyl)propan-1-ol was synthesized using AD-mix-β for preparing the chiral threo-(1R,2R)-glycerol, with subsequent SN2 reaction inversion to erythro-(1R,2S)-isomers (Ding et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated through various techniques including single crystal X-ray diffraction. For example, the structure of 1-(3,4-dimethoxyphenyl)-3-(4-flurophenyl)-propan-1-one (DFPO) was determined to exhibit the triclinic crystal system, with space group P-1, highlighting the importance of intermolecular interactions in stabilizing the structure (Khamees et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives often explore their reactivity and potential applications. For instance, the preparation of beta-blockers involving 1-[(3,4-dimethoxyphenethyl)amino]-3-(aryloxy)propan-2-ols has demonstrated the compound's relevance in synthesizing cardioselective agents, highlighting its chemical versatility (Rzeszotarski et al., 1979).

科学的研究の応用

Cardioselectivity of Beta-Adrenoceptor Blocking Agents : A study explored the synthesis and affinity of 1-[(3,4-dimethoxyphenethyl)amino]-3-(aryloxy)propan-2-ols, confirming their substantial cardioselectivity compared to compounds with a 1-(4-hydroxyphenethyl) group (Rzeszotarski et al., 1979).

Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis : The acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including 1-(3,4-dimethoxyphenyl)ethanol, was investigated to understand the significance of the γ-hydroxymethyl group in these reactions (Yokoyama, 2015).

Stereoselective Synthesis : Research focused on the selective reduction of 1-(3,4-dimethoxyphenyl)2-(2-methoxyphenoxy)-propan-1-one to yield the title compound with high purity, proposing a mechanism for the synthesis of its enantiomers (Collier et al., 1997).

Antifungal Activity of 1,2,3-Triazole Derivatives : A study synthesized 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, including derivatives of 1-(3,4-dimethoxyphenyl)propan-2-OL, and evaluated their antifungal activity against Candida strains (Lima-Neto et al., 2012).

Synthesis and Spectroscopic Characterization : Research involved the synthesis and characterization of 1-(3,4-dimethoxyphenyl)-3-(4-flurophenyl)-propan-1-one, examining its molecular geometry, spectroscopic properties, and potential anti-angiogenesis applications (Khamees et al., 2018).

Synthesis of Novel Polyacetylenes : A study aimed to synthesize novel polyacetylenes containing carbamate and eugenol moieties using 1-(3,4-dimethoxyphenyl)propane-2-yl derivatives. The synthesized polymers displayed a stable helical structure and were soluble in common organic solvents (Rahim, 2020).

Effect on Conditioned Avoidance Response in Rats : A study found that 1-(3,4-dimethoxyphenyl)-2-propanol prolonged latency times in a conditioned avoidance response test in rats, indicating a potential CNS depressant effect (Barfknecht et al., 1970).

Safety and Hazards

特性

IUPAC Name |

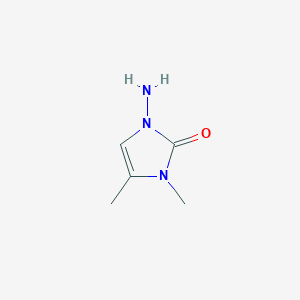

(2S)-1-(3,4-dimethoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJDGWGMDAQESJ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

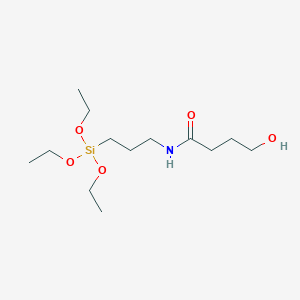

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

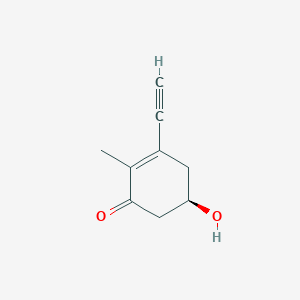

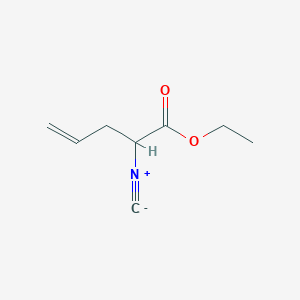

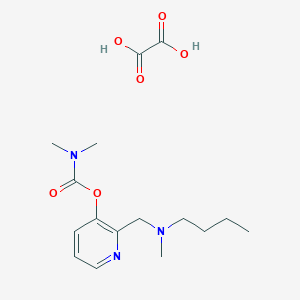

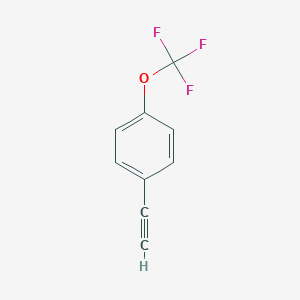

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B62175.png)

![6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one](/img/structure/B62185.png)